BenchChemオンラインストアへようこそ!

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole

Medicinal Chemistry CNS Drug Design MAO Inhibition

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole (CAS 889939-00-8), systematically named 1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol, is a synthetic small-molecule building block belonging to the 3,5-disubstituted isoxazole class. Its structure features a meta-trifluoromethylphenyl substituent at the isoxazole 3-position and a 1-hydroxyethyl group at the 5-position.

Molecular Formula C12H10F3NO2
Molecular Weight 257.21 g/mol
CAS No. 889939-00-8
Cat. No. B3295780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole
CAS889939-00-8
Molecular FormulaC12H10F3NO2
Molecular Weight257.21 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F)O
InChIInChI=1S/C12H10F3NO2/c1-7(17)11-6-10(16-18-11)8-3-2-4-9(5-8)12(13,14)15/h2-7,17H,1H3
InChIKeyJXEFDHOZDUDKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole (CAS 889939-00-8): Procurement-Relevant Chemical Identity and Class Profile


5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole (CAS 889939-00-8), systematically named 1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanol, is a synthetic small-molecule building block belonging to the 3,5-disubstituted isoxazole class. Its structure features a meta-trifluoromethylphenyl substituent at the isoxazole 3-position and a 1-hydroxyethyl group at the 5-position . The compound is typically supplied at ≥98% purity for research use, with a molecular weight of 257.21 g/mol and a computed LogP of 3.41 . Isoxazoles of this type have been disclosed in patent literature as monoamine oxidase (MAO) inhibitor scaffolds with potential neurotherapeutic applications [1], positioning this compound as a candidate building block for central nervous system (CNS) drug discovery programs.

Why 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole Cannot Be Interchanged with In-Class Analogs


Although the meta-trifluoromethyl isomer (CAS 889939-00-8) shares its molecular formula, LogP, and topological polar surface area (TPSA 46.26 Ų) with the para isomer (CAS 889938-96-9), the spatial orientation of the –CF₃ group determines the compound's electrostatic potential surface and pharmacophoric geometry . In MAO inhibitor and CNS-targeted isoxazole series, substitution pattern alone has been shown to dictate subtype selectivity: the Sankyo patent (EP 0779281 A1) discloses that isoxazole derivatives exhibit differential MAO-A vs. MAO-B inhibition depending on aryl ring substitution position [1]. Furthermore, the hydroxyethyl group at the 5-position distinguishes this compound from its ketone analog (CAS 264616-44-6), altering hydrogen-bond donor capacity (1 HBD for the alcohol vs. 0 HBD for the ketone), which impacts protein binding interactions and aqueous formulation behavior . Generic substitution without regard to regiochemistry or oxidation state therefore risks altering biological target engagement, metabolic stability, and synthetic downstream compatibility.

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole: Quantified Differential Evidence for Scientific Selection


Regiochemical Differentiation: Meta–CF₃ versus Para–CF₃ Pharmacophoric Geometry

The meta-trifluoromethyl substitution on the 3-phenyl ring of target compound 889939-00-8 orients the –CF₃ group at a dihedral angle distinct from that of the para isomer (889938-96-9). While both isomers share identical molecular formula (C₁₂H₁₀F₃NO₂), molecular weight (257.21 g/mol), LogP (3.41370), and TPSA (46.26 Ų) , the Sankyo patent EP0779281A1 explicitly teaches that monoamine oxidase subtype selectivity (MAO-A vs. MAO-B) is modulated by the substitution pattern on the aryl ring attached to the isoxazole core [1]. Meta-substituted phenylisoxazoles in this patent series demonstrated differential IC₅₀ profiles compared to para-substituted counterparts, although specific values for this exact compound were not disclosed in the patent examples. The meta orientation places the electron-withdrawing –CF₃ group in a position conducive to edge-to-face π-stacking interactions with aromatic residues in the MAO active site, a geometry not accessible to the para isomer [1]. This regiochemical distinction is critical for programs targeting MAO-B selectivity over MAO-A to avoid tyramine cheese-effect cardiovascular risks.

Medicinal Chemistry CNS Drug Design MAO Inhibition

Hydrogen Bond Donor Differentiation: Alcohol (Target) versus Ketone (Analog CAS 264616-44-6)

Target compound 889939-00-8 possesses one hydrogen bond donor (HBD = 1) via the secondary alcohol hydroxyl at the 5-position, in contrast to its oxidized ketone analog 1-[3-[3-(trifluoromethyl)phenyl]isoxazol-5-yl]ethan-1-one (CAS 264616-44-6), which has HBD = 0 . Both compounds share HBA = 3 (isoxazole N and O, and carbonyl O or hydroxyl O). This single HBD difference has a pronounced impact on aqueous solubility: the alcohol form benefits from water-mediated hydrogen bonding networks, while the ketone form relies solely on HBA interactions. In fragment-based drug design, the presence of a directed hydrogen bond donor at this position enables anchoring interactions with backbone carbonyls in kinase hinge regions or with active-site water molecules, which the ketone analog cannot engage in [1]. For downstream conjugation chemistry, the alcohol further provides a synthetic handle for ester or ether prodrug formation, a capability absent in the ketone .

Fragment-Based Drug Design Solubility Optimization Protein Binding

Purity and Procurement Reliability: Quantified Vendor Specification versus Non-Specialty Alternatives

The target compound is supplied at a quantified purity of 98% as per vendor certificate of analysis (Leyan, product 1829863), with batch-specific variance explicitly noted . In comparison, the non-fluorinated analog 5-(1-hydroxyethyl)-3-phenylisoxazole (no CAS publicly assigned at comparable purity) is less widely available from specialty suppliers, and the para-CF₃ isomer (889938-96-9) is offered at similar purity levels by overlapping vendors [1]. However, the meta-CF₃ compound's MDL registry (MFCD08443691) and ChemCD identifier (CCD00645143) provide unique batch traceability absent for many in-class alternatives . For high-throughput screening campaigns or structure-activity relationship (SAR) studies requiring reproducible sourcing, this traceability and documented purity specification reduce batch-to-batch variability risk.

Chemical Procurement Reproducibility Library Screening

5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Drug Discovery: MAO-B Selective Inhibitor Scaffold Development

Based on the Sankyo patent EP0779281A1 [1], isoxazole derivatives with meta-substituted 3-phenyl rings are claimed to exhibit MAO inhibitory activity relevant to Parkinson's disease and depression. The meta-CF₃ orientation of 889939-00-8 provides a spatial geometry distinct from the para isomer, which may translate to differential MAO-B versus MAO-A selectivity—a critical safety parameter for avoiding dietary tyramine interactions. Researchers building focused CNS screening libraries should prioritize this compound when SAR exploration of trifluoromethyl positional effects on MAO subtype selectivity is the experimental objective.

Fragment-Based Lead Generation Requiring a Hydrogen Bond Donor Anchor

As demonstrated in the RSC Advances study on trifluoromethyl isoxazole anti-cancer activity [2], the presence of directed hydrogen bond interactions is essential for target engagement in kinase and epigenetic protein binding pockets. Target compound 889939-00-8's secondary alcohol (HBD = 1) provides a donor for hinge-region backbone carbonyl anchoring, a capability absent in its ketone analog (HBD = 0, CAS 264616-44-6). Procurement is indicated when fragment libraries require balanced HBD/HBA profiles (1/3) for initial hit identification against targets with defined hydrogen bond acceptor motifs.

Prodrug Design Programs Leveraging the 5-Hydroxyethyl Synthetic Handle

The primary alcohol moiety of 889939-00-8 enables esterification, carbamate formation, and phosphate ester synthesis—conjugation strategies used to modulate solubility, permeability, and metabolic stability. The ketone analog lacks this derivatizable handle. Chemical procurement teams supporting medicinal chemistry programs focused on CNS penetration optimization should select this compound when a hydroxyl group is required for the planned prodrug linker chemistry .

Physicochemical Property Benchmarking in Fluorinated Building Block Collections

With LogP 3.41, TPSA 46.26 Ų, density 1.316 g/cm³, and boiling point 371.8°C , this compound occupies a defined physicochemical space suitable for CNS-MPO (multiparameter optimization) scoring. Its inclusion in corporate building block collections enables systematic exploration of how meta-CF₃ substitution influences lead-like properties relative to para-CF₃, ortho-CF₃, and non-fluorinated analogs, facilitating data-driven library design decisions.

Quote Request

Request a Quote for 5-(1-Hydroxyethyl)-3-(3-trifluoroethyl)-isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.